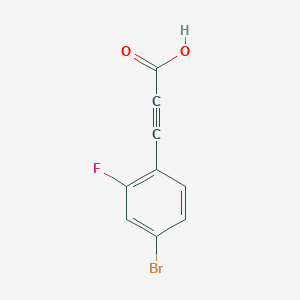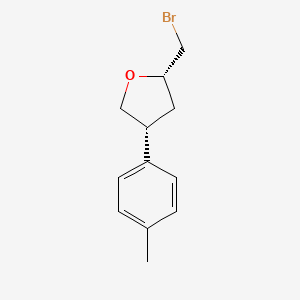
Ethyl 1-(methylamino)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(methylamino)cyclopropanecarboxylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopropanecarboxylic acid and contains a cyclopropane ring, which is a three-carbon ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-(methylamino)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(methylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 1-(methylamino)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 1-(methylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl 1-(methylamino)cyclopropanecarboxylate can be compared with other similar compounds, such as:
Ethyl cyclopropanecarboxylate: A simpler derivative with similar structural features but lacking the methylamino group.
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar biological activity but different chemical properties
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
ethyl 1-(methylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-10-6(9)7(8-2)4-5-7/h8H,3-5H2,1-2H3 |
Clé InChI |
GVHXCZAUETWZQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
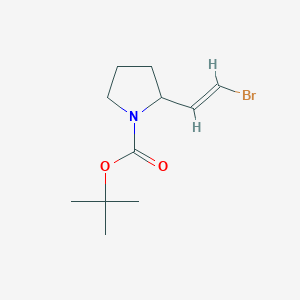
![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)



![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
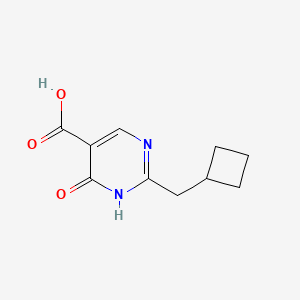
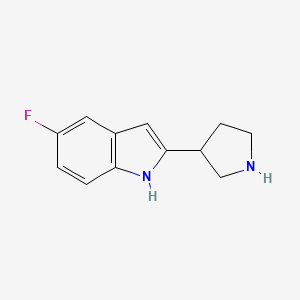
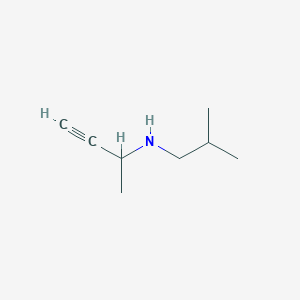
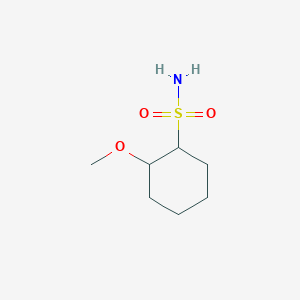
![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
